molecular formula C20H15Cl B072155 ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL- CAS No. 1229-73-8

ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL-

Cat. No. B072155
CAS RN: 1229-73-8
M. Wt: 290.8 g/mol
InChI Key: NWPFYBDLRQXMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene, 1-(p-chlorophenyl)-2,2-diphenyl- is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. This compound is also known as DDE or DDT metabolite, which is a breakdown product of DDT, a pesticide that was widely used in the past. Despite its controversial history, DDE has been found to have several interesting properties that make it useful for research purposes.

Scientific Research Applications

DDE has been used in various scientific research studies due to its interesting properties. It has been found to have anti-estrogenic effects, which means it can inhibit the activity of estrogen in the body. This property has been studied extensively in breast cancer research, where DDE has been found to inhibit the growth of breast cancer cells in vitro and in vivo. DDE has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis.

Mechanism Of Action

The mechanism of action of DDE is not fully understood, but it is thought to act as an antagonist of the estrogen receptor. This means that it binds to the receptor and prevents estrogen from binding, thereby inhibiting its activity. DDE has also been found to inhibit the activity of certain enzymes involved in the metabolism of estrogen, which may contribute to its anti-estrogenic effects.

Biochemical And Physiological Effects

DDE has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and damage DNA in vitro and in vivo. It has also been found to disrupt the endocrine system by altering the levels of certain hormones. Additionally, DDE has been found to affect the immune system by reducing the activity of certain immune cells.

Advantages And Limitations For Lab Experiments

DDE has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using DDE in lab experiments. It is a toxic compound and must be handled with care. Additionally, its anti-estrogenic effects may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on DDE. One area of interest is its potential as an anti-cancer agent. More studies are needed to determine the mechanisms by which DDE inhibits breast cancer cell growth and whether it can be used as a therapeutic agent. Another area of interest is its potential as an anti-inflammatory agent. Studies on animal models of arthritis have shown promising results, but more research is needed to determine whether DDE can be used to treat human inflammatory diseases. Additionally, more studies are needed to determine the long-term effects of DDE exposure on human health.
Conclusion
In conclusion, DDE is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. It has anti-estrogenic effects, can inhibit the growth of breast cancer cells, and may have potential as an anti-inflammatory agent. However, it is also a toxic compound that must be handled with care. Future research on DDE may lead to the development of new therapeutic agents for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of DDE involves the reaction of p-chlorobenzophenone with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium borohydride to yield DDE. This method was first reported by Zincke and Mayer in 1942 and has been used in several studies to produce DDE for research purposes.

properties

CAS RN

1229-73-8

Product Name

ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL-

Molecular Formula

C20H15Cl

Molecular Weight

290.8 g/mol

IUPAC Name

1-chloro-4-(2,2-diphenylethenyl)benzene

InChI

InChI=1S/C20H15Cl/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H

InChI Key

NWPFYBDLRQXMNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Other CAS RN

1229-73-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.